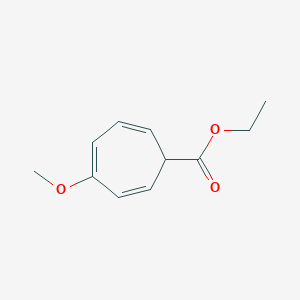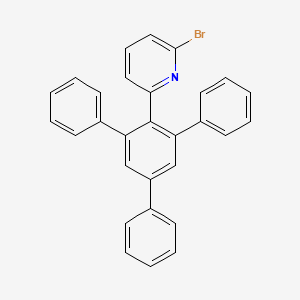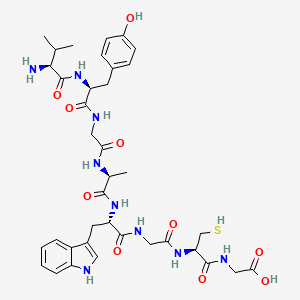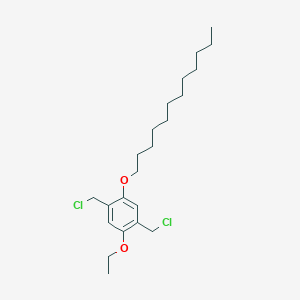![molecular formula C13H15N3O B14187061 2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol CAS No. 920511-87-1](/img/structure/B14187061.png)
2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C13H14N2O. It is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-methylpyridine with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.
化学反应分析
Types of Reactions
2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenol or pyridine derivatives.
科学研究应用
2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyridine ring can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects.
相似化合物的比较
Similar Compounds
2-Amino-5-methylpyridine: Shares the pyridine ring and amino group but lacks the hydroxyl group and the additional substituent.
4-Methylpyridin-2-amine: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and hydroxyl groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound in various research fields.
属性
CAS 编号 |
920511-87-1 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC 名称 |
2-amino-5-[[(4-methylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H15N3O/c1-9-4-5-15-13(6-9)16-8-10-2-3-11(14)12(17)7-10/h2-7,17H,8,14H2,1H3,(H,15,16) |
InChI 键 |
JZKXSGXKAOEDKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)NCC2=CC(=C(C=C2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)


![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)

![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)



![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
